molecular formula C23H21Cl2N7O5 B11434006 (2E)-2-(4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)hydrazinecarboxamide

(2E)-2-(4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)hydrazinecarboxamide

Cat. No.: B11434006
M. Wt: 546.4 g/mol
InChI Key: CYYYKHZHOJULBJ-YPXUMCKCSA-N
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Description

[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA is a complex organic compound characterized by its unique structure, which includes a purine base, a dichlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA involves multiple steps, starting with the preparation of the purine base and the dichlorophenyl group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of biocatalysis and green chemistry principles can also be employed to reduce environmental impact and enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H21Cl2N7O5

Molecular Weight

546.4 g/mol

IUPAC Name

[(E)-[4-[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxy-3-methoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C23H21Cl2N7O5/c1-30-19-18(20(33)31(2)23(30)35)32(11-13-5-6-14(24)9-15(13)25)22(28-19)37-16-7-4-12(8-17(16)36-3)10-27-29-21(26)34/h4-10H,11H2,1-3H3,(H3,26,29,34)/b27-10+

InChI Key

CYYYKHZHOJULBJ-YPXUMCKCSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)/C=N/NC(=O)N)OC)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)C=NNC(=O)N)OC)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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